![molecular formula C11H9ClN2O4 B14884037 (2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid](/img/structure/B14884037.png)
(2E)-4-{2-[(4-chlorophenyl)carbonyl]hydrazinyl}-4-oxobut-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- is an organic compound that features a combination of a butenedioic acid backbone and a 4-chlorobenzoyl hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- typically involves the reaction of 2-butenedioic acid with 2-(4-chlorobenzoyl)hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired (2E)-isomer. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as recrystallization or chromatography are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines derived from the reduction of the hydrazide group.
Substitution: Substituted products where the chlorobenzoyl group is replaced by the nucleophile.
Aplicaciones Científicas De Investigación
2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s hydrazide group can form hydrogen bonds or coordinate with metal ions, influencing biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-butenedioic acid, mono[2-(4-methylbenzoyl)hydrazide], (2E)
- 2-butenedioic acid, mono[2-(4-fluorobenzoyl)hydrazide], (2E)
- 2-butenedioic acid, mono[2-(4-bromobenzoyl)hydrazide], (2E)
Uniqueness
2-butenedioic acid, mono[2-(4-chlorobenzoyl)hydrazide], (2E)- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H9ClN2O4 |
|---|---|
Peso molecular |
268.65 g/mol |
Nombre IUPAC |
(E)-4-[2-(4-chlorobenzoyl)hydrazinyl]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H9ClN2O4/c12-8-3-1-7(2-4-8)11(18)14-13-9(15)5-6-10(16)17/h1-6H,(H,13,15)(H,14,18)(H,16,17)/b6-5+ |
Clave InChI |
HTKCWXDZSXBWTG-AATRIKPKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)NNC(=O)/C=C/C(=O)O)Cl |
SMILES canónico |
C1=CC(=CC=C1C(=O)NNC(=O)C=CC(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


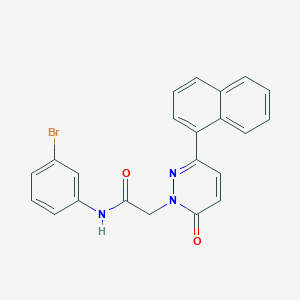

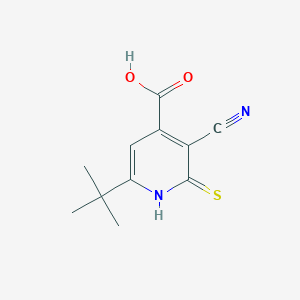


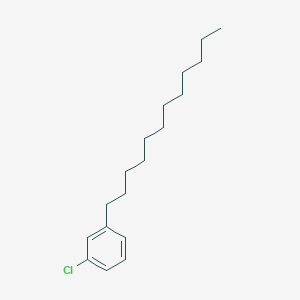
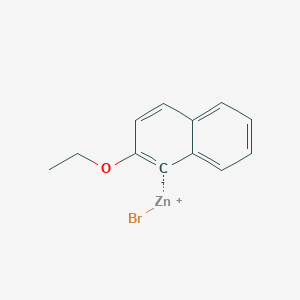
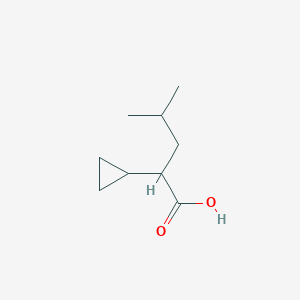

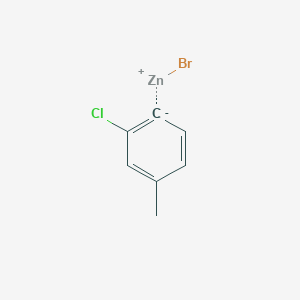
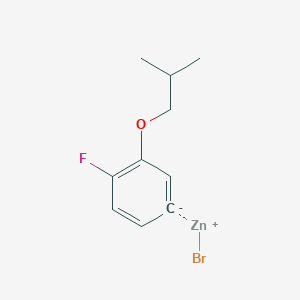

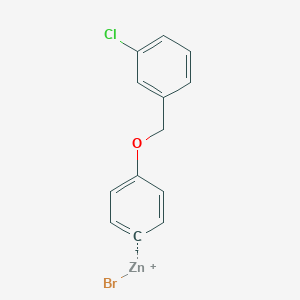
![6'-Hydroxyspiro[azetidine-3,2'-chroman]-4'-one hydrochloride](/img/structure/B14884034.png)
